molecular formula C17H13ClN2O4 B1203349 (S)-quizalofop CAS No. 100760-08-5

(S)-quizalofop

Cat. No. B1203349
M. Wt: 344.7 g/mol
InChI Key: ABOOPXYCKNFDNJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-quizalofop is a 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid that has S configuration. It is the (inactive) enantiomer of the herbicide quizalofop-P. It is an enantiomer of a quizalofop-P.

Scientific Research Applications

Herbicide Formulation and Weed Control

Research has demonstrated the effectiveness of (S)-quizalofop, particularly in combination with other herbicides, for controlling weeds in various crops. For instance, a study by Kong Fan-bin (2009) showed that a mix of chlorimuron-ethyl and quizalofop-p-ethyl was highly effective in inhibiting wheat bud growth, with an optimal proportion that maximized inhibitory effects (Kong Fan-bin, 2009). Similarly, Jadhav and Kashid (2019) reported that the post-emergence application of quizalofop-ethyl along with chlorimuron-ethyl in soybean resulted in significant weed control and increased seed yield (V. Jadhav & N. V. Kashid, 2019).

Enhancing Crop Yields

Studies have shown that the application of (S)-quizalofop can significantly enhance crop yields. Singh et al. (2014) found that the application of quizalofop-ethyl in groundnut increased kernel yield and provided effective weed control, leading to higher economic returns (V. Singh et al., 2014). Lancaster et al. (2018) observed that quizalofop-resistant rice exhibited effective control of common grass weed species, suggesting a strong benefit for rice production (Z. Lancaster et al., 2018).

Weed Management in Rice Production

Research by Webster et al. (2019) explored the application of quizalofop-p-ethyl in water-seeded coenzyme A carboxylase-resistant rice. They found that different flood systems and application timings of quizalofop significantly impacted weed control and rice yield, indicating its potential utility in rice cultivation (E. Webster et al., 2019).

Integrated Weed Management

Further research by Jadhav (2013) on integrated weed management in soybean highlighted the reduction in weed biomass and increased yield when using quizalofop-ethyl in combination with other herbicides (V. Jadhav, 2013).

properties

CAS RN

100760-08-5

Product Name

(S)-quizalofop

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

(2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1

InChI Key

ABOOPXYCKNFDNJ-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-quizalofop
Reactant of Route 2
(S)-quizalofop
Reactant of Route 3
Reactant of Route 3
(S)-quizalofop
Reactant of Route 4
(S)-quizalofop
Reactant of Route 5
Reactant of Route 5
(S)-quizalofop
Reactant of Route 6
Reactant of Route 6
(S)-quizalofop

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.